molecular formula C12H16N2 B2691820 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 338949-36-3

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B2691820
CAS No.: 338949-36-3
M. Wt: 188.274
InChI Key: YNWGNIXGOYARFJ-UHFFFAOYSA-N
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Description

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that features a fused ring system combining pyridine and quinoxaline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 120°C) under a nitrogen atmosphere for several hours. After the reaction, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar chemical properties.

    Tetrahydroquinoxaline: A reduced form of quinoxaline with different reactivity.

    Pyrido[2,3-d]pyrimidine: Another fused ring system with distinct biological activities.

Uniqueness

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGNIXGOYARFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338949-36-3
Record name 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
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